molecular formula C9H12O B14253151 8-Nonen-6-YN-2-one CAS No. 214552-84-8

8-Nonen-6-YN-2-one

Cat. No.: B14253151
CAS No.: 214552-84-8
M. Wt: 136.19 g/mol
InChI Key: BVOLSLQXGQYQCI-UHFFFAOYSA-N
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Description

8-Nonen-6-YN-2-one: is an organic compound with the molecular formula C9H12O . It is characterized by the presence of a carbon-carbon triple bond (alkyne) and a ketone functional group. This compound is part of the ynone family, which are α,β-unsaturated ketones where the carbonyl group is conjugated to a triple bond at the α,β position .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition: One common method for synthesizing 8-Nonen-6-YN-2-one involves the addition of an alkyne to a carbonyl compound. This can be achieved through various catalytic processes, often using transition metal catalysts such as palladium or nickel.

    Aldol Condensation: Another method involves aldol condensation followed by dehydration to introduce the triple bond. This typically requires basic conditions and a suitable aldehyde or ketone precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Nonen-6-YN-2-one can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of alkanes or alcohols.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbon chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: 8-Nonen-6-YN-2-one is used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor in the synthesis of bioactive compounds.

Industry: This compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .

Mechanism of Action

The mechanism by which 8-Nonen-6-YN-2-one exerts its effects involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

  • 4-Phenylbut-3-yn-2-one
  • Capillin
  • Dehydrolinalool
  • Falcarinone

Comparison: 8-Nonen-6-YN-2-one is unique due to its specific structure, which combines an alkyne and a ketone in a non-conjugated system. This gives it distinct reactivity compared to other ynones, which may have different substitution patterns or conjugation. For example, 4-Phenylbut-3-yn-2-one has a phenyl group that influences its reactivity and applications .

Properties

CAS No.

214552-84-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

non-8-en-6-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,6-8H2,2H3

InChI Key

BVOLSLQXGQYQCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC#CC=C

Origin of Product

United States

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